

GLPG3312: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GLPG3312

Cat. No.: B12364163

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For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the kinase selectivity profile of **GLPG3312** with supporting experimental data.

GLPG3312 is a potent, orally bioavailable, pan-inhibitor of Salt-Inducible Kinases (SIKs) with demonstrated anti-inflammatory and immunomodulatory activities.^{[1][2][3][4]} It exhibits low nanomolar efficacy against the three SIK isoforms, with IC₅₀ values of 2.0 nM for SIK1, 0.7 nM for SIK2, and 0.6 nM for SIK3.^{[1][2][3][4]} This guide provides a comparative analysis of the cross-reactivity of **GLPG3312** with other kinase families, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Kinase Selectivity Profile

To assess its selectivity, **GLPG3312** was profiled against a broad panel of kinases. The following table summarizes the inhibitory activity (IC₅₀ values) of **GLPG3312** against its primary SIK targets and key off-target kinases. For comparison, data for YKL-05-099, another SIK inhibitor, is also included.

Kinase Target	GLPG3312 IC50 (nM)	YKL-05-099 IC50 (nM)	Kinase Family
SIK1	2.0[1]	~10[5]	CAMK
SIK2	0.7[1]	40[5]	CAMK
SIK3	0.6[1]	~30[5]	CAMK
RIPK2	19.7[1]	>1000	TKL
DDR1	57[1]	>1000	TK
LIMK1	67.3[1]	>1000	TKL
MAP3K20	103[1]	>1000	STE
Lyn	272[1]	>1000	TK

Table 1: Comparative IC50 values of **GLPG3312** and YKL-05-099 against SIK family kinases and other off-target kinases. YKL-05-099 was noted to be selective for SIK2 over a panel of 141 other kinases when tested at 1 μ M, though it did show some activity against SIK3, Ephrin receptors, and Src.[6]

A broader screen of **GLPG3312** at a concentration of 1 μ M against a panel of 380 kinases revealed that besides the SIK family, only four other kinases—DDR1, LIMK1, MAP3K20, and RIPK2—showed inhibition greater than 80%.[7][8]

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The initial high-throughput screening and subsequent IC50 determinations for **GLPG3312** were conducted using the ADP-Glo™ Kinase Assay.[7][8] This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

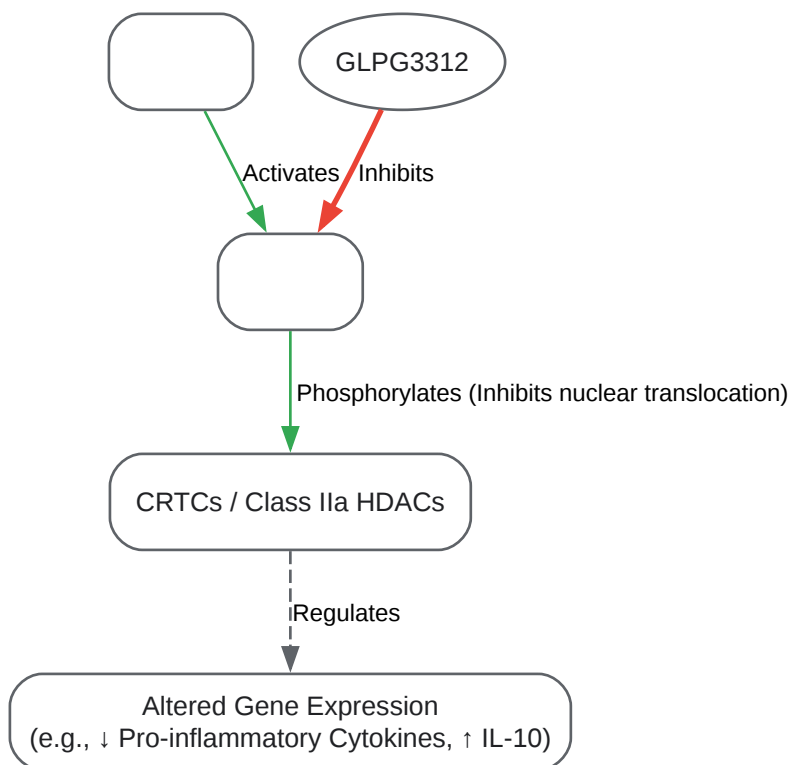
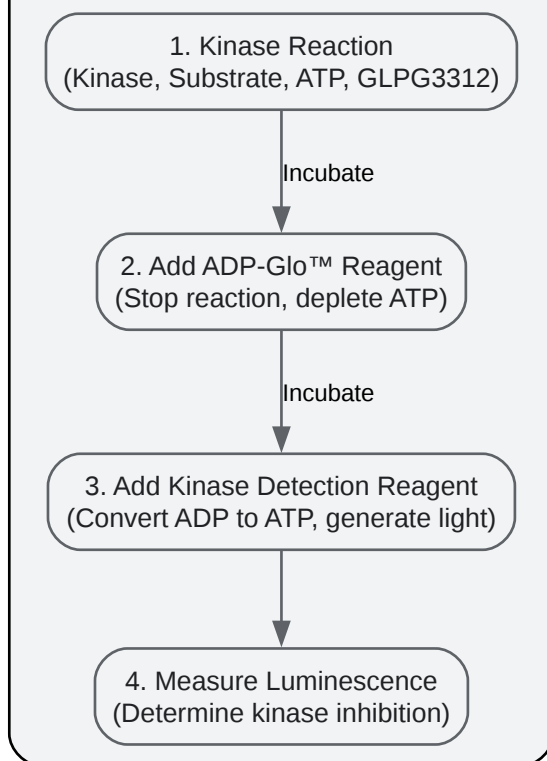
Principle of the Assay:

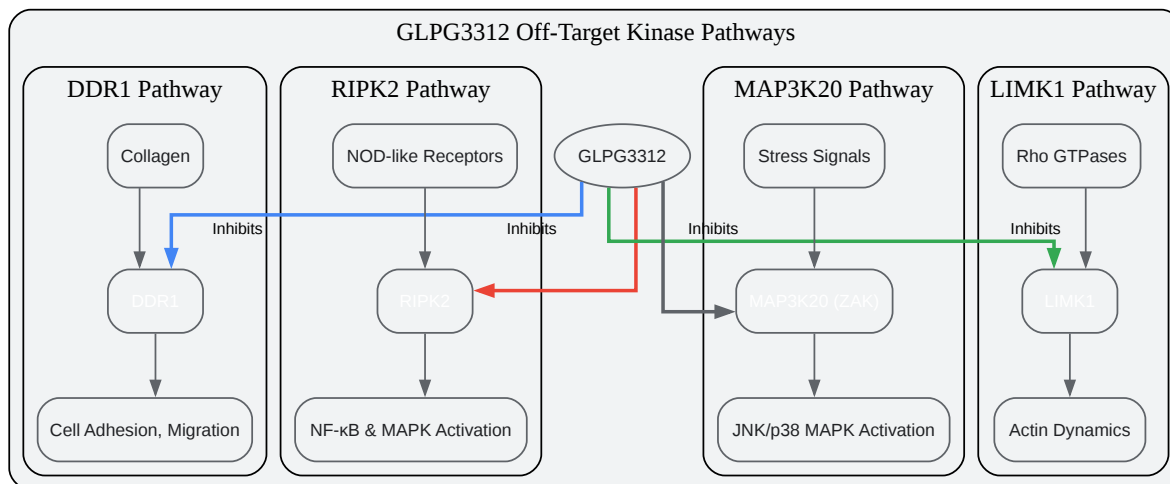
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP and then measures the light produced by a luciferase/luciferin reaction, which is proportional to the ADP concentration.

General Protocol:

- **Kinase Reaction:** A 5 µL kinase reaction is performed in a 384-well plate containing the kinase, substrate (e.g., AMARA peptide for SIKs), ATP, and the test compound (**GLPG3312**) at various concentrations. The reaction is typically incubated for 1 hour at room temperature. [\[7\]](#)[\[8\]](#)
- **ATP Depletion:** 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and consume the unused ATP. The plate is then incubated for 40 minutes at room temperature.
- **ADP to ATP Conversion and Signal Detection:** 10 µL of Kinase Detection Reagent is added to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.
- **Data Acquisition:** Luminescence is measured using a plate-reading luminometer. The IC50 values are then calculated from the dose-response curves.

Kinase Inhibition Assay Workflow





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- To cite this document: BenchChem. [GLPG3312: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364163#cross-reactivity-of-glpg3312-with-other-kinase-families]

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